precorrin-3A

Description

Properties

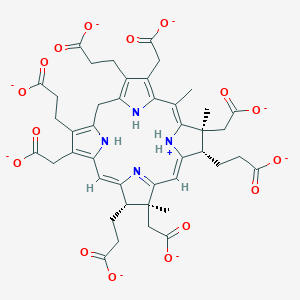

Molecular Formula |

C43H43N4O16-7 |

|---|---|

Molecular Weight |

871.8 g/mol |

IUPAC Name |

3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3,5,18-trimethyl-2,10,17,21,22,23-hexahydroporphyrin-21-ium-2-yl]propanoate |

InChI |

InChI=1S/C43H50N4O16/c1-19-40-23(13-37(58)59)21(5-9-33(50)51)27(46-40)14-26-20(4-8-32(48)49)22(12-36(56)57)28(44-26)15-29-24(6-10-34(52)53)42(2,17-38(60)61)31(45-29)16-30-25(7-11-35(54)55)43(3,18-39(62)63)41(19)47-30/h15-16,24-25,44,46-47H,4-14,17-18H2,1-3H3,(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/p-7/b29-15-,30-16-,41-19-/t24-,25-,42+,43+/m1/s1 |

InChI Key |

AILJETHLKULYHE-IHDLTXBCSA-G |

Isomeric SMILES |

C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])/[C@H]([C@]3(C)CC(=O)[O-])CCC(=O)[O-])/[NH2+]2)CCC(=O)[O-])(C)CC(=O)[O-] |

Canonical SMILES |

CC1=C2C(C(C(=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3(C)CC(=O)[O-])CCC(=O)[O-])[NH2+]2)CCC(=O)[O-])(C)CC(=O)[O-] |

Origin of Product |

United States |

Precorrin 3a Biosynthesis Pathway and Enzymology

Upstream Precursors and Initial Methylation Steps Leading to Precorrin-2 (B1239101)

The journey to precorrin-3A begins with a universal tetrapyrrole precursor and proceeds through two crucial methylation events.

Uroporphyrinogen III is the foundational macrocycle from which all natural tetrapyrroles, including hemes, chlorophylls, siroheme (B1205354), and corrins like vitamin B12, are derived. wikipedia.org It is synthesized from aminolevulinic acid through the intermediates porphobilinogen (B132115) and hydroxymethylbilane. wikipedia.org At this metabolic branch point, uroporphyrinogen III can either be directed towards heme and chlorophyll (B73375) synthesis or undergo methylation, committing it to the pathway for siroheme and cobalamin biosynthesis. mdpi.com

The first committed step in the biosynthesis of precorrin-2 is the methylation of uroporphyrinogen III. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), an enzyme also known by the gene names CobA (in Pseudomonas denitrificans) or CysG (in Escherichia coli). ebi.ac.ukgenome.jp

SUMT catalyzes two sequential methylation reactions using S-adenosyl-L-methionine (SAM) as the methyl donor. ebi.ac.ukgenome.jpnih.gov The first methylation occurs at the C-2 position of the uroporphyrinogen III macrocycle to form precorrin-1. ebi.ac.ukontosight.ai The enzyme then catalyzes a second methylation at the C-7 position to yield precorrin-2. ebi.ac.uknih.gov Studies suggest that the monomethylated intermediate, precorrin-1, is released from the enzyme and must re-bind for the second methylation to occur. nih.gov Precorrin-2 is the last common intermediate for the synthesis of cobalamin, siroheme, and coenzyme F430. ebi.ac.uk

Research on the SUMT enzyme from a recombinant strain of Pseudomonas denitrificans has elucidated several of its properties. nih.gov

| Property | Value |

| Enzyme Structure | Homodimer |

| Molecular Weight (Gel Filtration) | 56,500 Da |

| Molecular Weight (SDS-PAGE) | 30,000 Da |

| Isoelectric Point | 6.4 |

| pH Optimum | 7.7 |

| Km (S-adenosyl-L-methionine) | 6.3 µM |

| Km (Uroporphyrinogen III) | 1.0 µM |

| Turnover Number | 38 h⁻¹ |

This interactive table summarizes the characterized properties of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase from Pseudomonas denitrificans. nih.gov

Interestingly, this enzyme exhibits substrate inhibition at uroporphyrinogen III concentrations above 2 µM, a property that may play a regulatory role in cobalamin biosynthesis. nih.gov

Uroporphyrinogen III as the Metabolic Origin

The Definitive Conversion of Precorrin-2 to this compound

The formation of this compound from precorrin-2 is a critical step that further commits the molecule to the cobalamin pathway. It involves a third methylation on the macrocycle.

The enzyme responsible for the conversion of precorrin-2 to this compound is precorrin-2 C20-methyltransferase, encoded by the cobI gene in aerobic bacteria like Pseudomonas denitrificans. mdpi.comwikipedia.org This enzyme belongs to the transferase family, specifically the methyltransferases. wikipedia.org The methylation at the C-20 meso-position is a key reaction distinguishing the corrin (B1236194) pathway from that of other tetrapyrroles like siroheme. ebi.ac.uknih.gov

S-adenosyl-L-methionine + Precorrin-2 ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.org

The stoichiometry of the reaction is 1:1 for both substrates, precorrin-2 and S-adenosyl-L-methionine, yielding one molecule each of this compound and S-adenosyl-L-homocysteine. wikipedia.org This reaction introduces the third methyl group onto the tetrapyrrole framework. ebi.ac.uk The synthesis of this compound is a crucial step that sets up the macrocycle for subsequent oxidative ring contraction. researchgate.netresearchgate.net

The primary substrates for CobI are precorrin-2 and S-adenosyl-L-methionine (SAM). wikipedia.org The enzyme is strictly dependent on SAM as the source for the methyl group. In the aerobic pathway, CobI acts on the metal-free precorrin-2 molecule. nih.gov

This contrasts with the anaerobic pathway of cobalamin biosynthesis, where a different enzyme, CbiL, performs the C-20 methylation. CbiL acts on a cobalt-chelated substrate, cobalt-precorrin-2, demonstrating a key difference in substrate specificity between the aerobic and anaerobic pathways. nih.govebi.ac.uk Studies have shown that CbiL has a low affinity for metal-free precorrin-2 and a much higher preference for the metallated form, particularly Co(II)-precorrin-2. nih.gov This highlights the distinct evolutionary solutions developed for cobalamin biosynthesis in the presence or absence of oxygen.

Catalytic Reaction Mechanism and Stoichiometry

Structural and Functional Characterization of Precorrin-2 C20-Methyltransferase

Precorrin-2 C20-methyltransferase (CbiL/CobI) is a class III S-adenosyl-L-methionine (SAM)-dependent methyltransferase. researchgate.netsoton.ac.uk Structural studies, particularly through X-ray crystallography, have provided significant insights into its architecture and catalytic mechanism.

The active site of precorrin-2 C20-methyltransferase is located in a cleft formed between its N-terminal and C-terminal domains. nih.govnih.gov This pocket is designed to accommodate both the large tetrapyrrole substrate (precorrin-2 or its cobalt-containing form) and the methyl donor, S-adenosyl-L-methionine (SAM). nih.govsoton.ac.uk The binding of SAM (or its demethylated product, S-adenosyl-L-homocysteine, SAH) is highly specific, stabilized by numerous hydrogen bonds and van der Waals interactions with the protein. nih.gov

The transfer of the methyl group from SAM to the C20 position of the substrate occurs via a direct, S_N2-like mechanism. nih.gov Structural modeling and site-directed mutagenesis have identified key amino acid residues critical for this catalytic function. In the CbiL enzyme from Chlorobium tepidum, the conserved residue Tyr226 is positioned strategically near the C20 atom of the substrate. It is proposed that the hydroxyl group of Tyr226 facilitates the direct transfer of the methyl group from SAM to the substrate. nih.gov In the enzyme from Methanothermobacter thermautotrophicus, the residue Lys176, while not directly contacting the SAM cofactor, is located near the proposed tetrapyrrole binding region and may interact with the side chains of the macrocycle. soton.ac.uk

Table 1: Key Active Site Features of Precorrin-2 C20-Methyltransferase (CbiL)

| Feature | Description | Proposed Function | Source(s) |

|---|---|---|---|

| Binding Cleft | Located between the N- and C-terminal domains. | Accommodates both SAM and the tetrapyrrole substrate. | nih.govnih.gov |

| SAM/SAH Binding | Extensive hydrogen bonding and van der Waals interactions. | Ensures specific recognition and binding of the methyl donor/product. | nih.gov |

| Tyr226 (C. tepidum) | Conserved tyrosine residue located near the substrate's C20 atom. | Catalyzes the S_N2-like methyl group transfer. | nih.gov |

| Lys176 (M. thermautotrophicus) | Lysine residue positioned near the tetrapyrrole binding site. | May interact with substrate side chains to aid in proper positioning. | soton.ac.uk |

Structurally, precorrin-2 C20-methyltransferase exhibits the characteristic fold of a class III methyltransferase. researchgate.netsoton.ac.uk Each subunit, or protomer, is composed of two primary domains: an N-terminal domain and a C-terminal domain. nih.govnih.gov These domains adopt an α/β structure, creating an open trough or cleft between them where the active site resides. nih.gov This two-domain architecture is a common feature among enzymes of this class. nih.gov

Crystallographic and solution-based studies have consistently shown that precorrin-2 C20-methyltransferase functions as a homodimer, meaning it is composed of two identical protein subunits. nih.govresearchgate.netnih.gov In the crystal structure of CbiL from Chlorobium tepidum and Akkermansia muciniphila, the enzyme clearly forms a dimer. nih.govnih.gov This dimeric arrangement is a stable feature both in the crystalline state and in solution. nih.gov The interface between the two monomers involves interactions primarily at the C-terminal domains, where the β-strands from each subunit contribute to a larger, shared β-sheet structure. researchgate.net In some organisms, like certain mycobacteria, the gene for this enzyme (CobI) is fused with the gene for the subsequent enzyme in the pathway (CobJ), creating a bifunctional enzyme with distinct domains for each catalytic activity. ebi.ac.uknih.gov

Table 2: Structural Characteristics of Selected Precorrin-2 C20-Methyltransferases

| Enzyme (Organism) | PDB Accession Code(s) | Resolution | Oligomeric State | Key Structural Features | Source(s) |

|---|---|---|---|---|---|

| CbiL (Chlorobium tepidum) | 2E0K, 2E0N | Not specified | Homodimer | Two-domain (N- and C-terminal) α/β structure. | wikipedia.orgnih.gov |

| CbiL (Akkermansia muciniphila) | Not specified | 2.3 Å | Homodimer | Two α/β domains forming an open trough for substrate binding. | nih.gov |

| CbiL (Methanothermobacter thermautotrophicus) | 2QBU | Not specified | Homodimer | Similar topology to other class III methyltransferases. | nih.govsoton.ac.uk |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Precorrin-2 |

| S-adenosyl-L-methionine |

| S-adenosyl-L-homocysteine |

| Cobalamin (Vitamin B12) |

| Cobalt-precorrin-2 (Cobalt factor II) |

| Cobalt-precorrin-3A (Cobalt factor III) |

| Uroporphyrinogen III |

| Sirohydrochlorin (B1196429) |

| Precorrin-3B |

| Precorrin-4 (B1235051) |

| Precorrin-5 (B1231413) |

| Precorrin-6A |

| Precorrin-6B |

| Precorrin-8 |

| Hydrogenobyrinic acid (HBA) |

| 5-aminolevulinic acid |

| Acetic acid |

| Homocysteine |

| Methionine |

| Methyltetrahydrofolate |

| Tetrahydrofolate |

| Acetaldehyde |

| Ethanolamine |

Precorrin 3a Transformation in Cobalamin Biosynthesis: the Aerobic Pathway

Oxidative Conversion of Precorrin-3A to Precorrin-3B

The key differentiating reaction of the aerobic cobalamin biosynthesis pathway is the oxidative conversion of this compound into precorrin-3B. nih.gov This crucial transformation is catalyzed by the enzyme precorrin-3B synthase, which is encoded by the cobG gene. wikipedia.orgnih.gov The reaction involves the incorporation of an oxygen atom from O2, setting the stage for the subsequent contraction of the macrocyclic ring and the eventual insertion of a cobalt ion. expasy.orgnih.gov

Precorrin-3B synthase (CobG) is a sophisticated, multifunctional enzyme that orchestrates a complex series of chemical events. nih.gov As a member of the oxidoreductase family, it utilizes molecular oxygen to carry out the intricate modification of the this compound macrocycle. wikipedia.org The enzymatic activity of CobG is central to the aerobic pathway and encompasses several key chemical transformations.

The CobG enzyme functions as a monooxygenase or dioxygenase, using one atom from molecular oxygen to hydroxylate this compound specifically at the C-20 position. expasy.orgnih.govresearchgate.net This regiospecific hydroxylation is a pivotal event, as the C-20 carbon and its attached methyl group are ultimately removed from the macrocycle in a later step. nih.gov The high specificity of this reaction ensures that the hydroxylation occurs precisely at the C-20 methyl group, which was added in an earlier biosynthetic step from S-adenosyl-L-methionine (SAM). This targeted oxidation initiates the necessary destabilization of the macrocycle for the subsequent ring contraction. researchgate.net

Following the hydroxylation at C-20, the CobG enzyme catalyzes a further oxidative reaction that results in the formation of a gamma-lactone. nih.govresearchgate.net This lactone bridge is formed between the C-1 position of the macrocycle and the acetate (B1210297) side chain on ring A. researchgate.netkent.ac.uk The resulting product, precorrin-3B, is characterized by this gamma-lactone structure, a key feature that distinguishes it from intermediates in the anaerobic pathway and primes the molecule for the subsequent ring contraction. researchgate.netnih.gov

Spectroscopic and structural studies of CobG from organisms like Pseudomonas denitrificans and Brucella melitensis have identified two crucial metal centers within the enzyme. researchgate.net It contains a [4Fe-4S] iron-sulfur cluster and a mononuclear, non-heme iron center. researchgate.netnih.govwikipedia.org The [4Fe-4S] cluster is thought to participate in the electron transport chain, accepting electrons from NADH and shuttling them to the mononuclear iron center. researchgate.netwikipedia.org This non-heme iron center is the catalytic core where oxygen binds and is activated for the hydroxylation of this compound. researchgate.net The specific coordination of this iron atom is critical for its ability to catalyze the dioxygenase reaction. researchgate.net

Table 1: Key Components in the Conversion of this compound to Precorrin-3B

| Component | Type/Class | Role/Function |

|---|---|---|

| This compound | Substrate | The intermediate molecule that undergoes oxidation. |

| Precorrin-3B | Product | The resulting molecule containing a gamma-lactone ring. nih.gov |

| Precorrin-3B Synthase (CobG) | Enzyme (Monooxygenase) | Catalyzes the entire transformation. wikipedia.orgnih.gov |

| NADH | Coenzyme/Electron Donor | Provides the reducing equivalents for the reaction. wikipedia.org |

| **Molecular Oxygen (O₂) ** | Substrate | The oxidizing agent, one atom of which is incorporated into the product. wikipedia.org |

| [4Fe-4S] Cluster | Cofactor | An iron-sulfur cluster involved in electron transfer. researchgate.net |

| Non-Heme Iron Center | Cofactor | The site of oxygen activation and substrate hydroxylation. researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Precorrin-3B |

| Cobalamin |

| S-adenosyl-L-methionine |

| NADH (Nicotinamide adenine (B156593) dinucleotide) |

Structural Biology of Precorrin-3B Synthase (CobG)

Cofactor Coordination and Substrate Binding Models

The initial transformation of this compound in the aerobic pathway is catalyzed by the enzyme precorrin-3B synthase, commonly known as CobG. nih.govqmul.ac.uk This enzyme is a monooxygenase that utilizes molecular oxygen to hydroxylate the C-20 position of this compound and concurrently forms a γ-lactone with the acetic acid side chain on ring A, yielding precorrin-3B. nih.govresearchgate.net

Research on CobG from species like Pseudomonas denitrificans and Brucella melitensis has revealed critical details about its structure and catalytic mechanism. nih.gov CobG is an iron-sulfur protein, containing two essential metal-based cofactors: a [4Fe-4S] cluster and a mononuclear non-heme iron center. nih.govresearchgate.net These cofactors are crucial for the enzyme's function. The [4Fe-4S] cluster is bound by cysteine residues, and its integrity is essential for catalytic activity. nih.govsoton.ac.uk

The binding of the substrate, this compound, to CobG appears to follow an induced-fit model. aklectures.comlibretexts.org This model suggests that the enzyme's active site undergoes a conformational change upon substrate binding to achieve a precise orientation for catalysis. Evidence for this comes from studies using the oxygen analogue nitric oxide (NO). In the absence of the substrate, NO does not interact with the mononuclear non-heme iron. However, when this compound is present, NO can bind to the iron center, indicating that the substrate's presence "gates" or controls access to this catalytic site. nih.govsoton.ac.uk This substrate-gated access ensures that the activation of molecular oxygen is tightly coupled to the presence of the correct substrate, preventing unwanted side reactions.

The proposed model for CobG's active site suggests that this compound binds in close proximity to both the [4Fe-4S] cluster and the mononuclear non-heme iron, allowing for the efficient transfer of electrons required for oxygen activation and substrate hydroxylation. soton.ac.uk

Subsequent Methylation and Ring Contraction Reactions Initiated from Precorrin-3B

Following the formation of precorrin-3B, a series of enzymatic steps involving methylation and a key ring contraction event occur. These reactions are sequential and lead to the progressive maturation of the corrin (B1236194) macrocycle. The enzymes responsible are CobJ, CobM, and CobF, which act in a specific order. expasy.org

Precorrin-3B C17-Methyltransferase (CobJ)-Mediated Ring Contraction to Precorrin-4 (B1235051)

The product of the CobG reaction, precorrin-3B, is the substrate for the next enzyme in the pathway, precorrin-3B C17-methyltransferase, known as CobJ. qmul.ac.uk This enzyme has a crucial dual function. It utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the C-17 position of the precorrin-3B macrocycle. nih.govnih.gov Concurrently with this methylation, CobJ catalyzes the contraction of the tetrapyrrole ring. nih.govqmul.ac.uk This contraction involves the cleavage of the bond between C-1 and C-19 and the formation of a new bond between C-1 and C-19, effectively shrinking the macrocycle from a porphyrin-like structure to a corrin ring. The product of this complex reaction is precorrin-4. qmul.ac.uknih.gov

Mechanistic Basis of Masked Pinacol (B44631) Rearrangement

The ring contraction catalyzed by CobJ is achieved through a "masked pinacol rearrangement". nih.govnih.gov A classic pinacol rearrangement involves the conversion of a 1,2-diol to a carbonyl compound through a carbocation intermediate and a 1,2-migratory shift. byjus.com

In the context of cobalamin biosynthesis, the "masked" nature of the rearrangement refers to the substrate, precorrin-3B. The CobG-catalyzed hydroxylation at C-20 creates a tertiary alcohol, which is adjacent to the C-1 position of the macrocycle. nih.govnih.gov This structure is primed for rearrangement. The methylation at C-17 by CobJ is thought to trigger the cascade of electronic shifts necessary for the rearrangement. This process facilitates the cleavage of the C1-C20 bond and the migration of the C19-carbon to C1, leading to the formation of the contracted corrin ring of precorrin-4 and leaving the C20 and its associated methyl group as an acetyl group attached to the new C1 position. researchgate.netresearchgate.net

Precorrin-4 C11-Methyltransferase (CobM) Activity Leading to Precorrin-5 (B1231413)

Once precorrin-4 is formed, it serves as the substrate for the next methyltransferase in the sequence, precorrin-4 C11-methyltransferase (CobM). expasy.orgwikipedia.org This enzyme, like CobJ, uses S-adenosyl-L-methionine (SAM) as the source for the methyl group. wikipedia.org The CobM enzyme specifically transfers a methyl group to the C-11 position of the precorrin-4 macrocycle. ebi.ac.ukebi.ac.uk This methylation results in the formation of the intermediate known as precorrin-5. expasy.orgwikipedia.org

Precorrin-5 C1-Methyltransferase (CobF) Activity Leading to Precorrin-6A

The penultimate intermediate in this sequence is precorrin-5, which is then acted upon by the enzyme precorrin-6A synthase (deacetylating), also known as CobF. uniprot.orgwikipedia.org This enzyme performs the final methylation in this series, transferring a methyl group from SAM to the C-1 position of precorrin-5. uniprot.orgqmul.ac.uk

Extrusion of the Acetate Fragment

The action of CobF is bifunctional and coupled with the methylation step. uniprot.orgqmul.ac.uk Following the methylation of C-1, the enzyme facilitates the cleavage and removal of the two-carbon fragment that was originally C-20 and its attached methyl group. In the aerobic pathway, this fragment is released as acetic acid. wikipedia.orgnih.govcore.ac.uk This extrusion of the acetate fragment is the final step in the ring contraction process and results in the formation of precorrin-6A, a key intermediate that proceeds further down the pathway to become cobalamin. wikipedia.orgqmul.ac.uk

Data Tables

Table 1: Enzymes and their Functions in the Transformation of this compound

| Enzyme (Gene) | Systematic Name | Substrate | Product(s) | Function |

|---|---|---|---|---|

| CobG | This compound,NADH:oxygen oxidoreductase (20-hydroxylating) qmul.ac.uk | This compound nih.gov | Precorrin-3B nih.gov | Hydroxylation at C-20 and γ-lactone formation nih.gov |

| CobJ | S-adenosyl-L-methionine:precorrin-3B C17-methyltransferase qmul.ac.uk | Precorrin-3B qmul.ac.uk | Precorrin-4 qmul.ac.uk | Methylation at C-17 and ring contraction nih.gov |

| CobM | S-adenosyl-L-methionine:precorrin-4 C11-methyltransferase wikipedia.org | Precorrin-4 wikipedia.org | Precorrin-5 wikipedia.org | Methylation at C-11 ebi.ac.uk |

| CobF | S-adenosyl-L-methionine:precorrin-5 C1-methyltransferase (deacetylating) wikipedia.org | Precorrin-5 wikipedia.org | Precorrin-6A, Acetate wikipedia.org | Methylation at C-1 and extrusion of acetate uniprot.orgqmul.ac.uk |

Table 2: Intermediates in the Aerobic Cobalamin Biosynthesis Pathway from this compound

| Compound Name | Key Structural Features |

|---|---|

| This compound | Trimethylated isobacteriochlorin (B1258242) derived from uroporphyrinogen III. nih.gov |

| Precorrin-3B | This compound with a hydroxyl group at C-20 and a γ-lactone ring. nih.gov |

| Precorrin-4 | Ring-contracted corrin macrocycle with a methyl group at C-17. nih.gov |

| Precorrin-5 | Precorrin-4 with an additional methyl group at C-11. wikipedia.org |

| Precorrin-6A | Precorrin-5 after methylation at C-1 and removal of the acetate group. wikipedia.org |

List of Compounds

5-aminolevulinic acid

Acetic acid

Adenosylcobalamin

Cobalamin (Vitamin B₁₂)

Cobyric acid

Hydrogenobyrinic acid

Precorrin-1

this compound

Precorrin-3B

Precorrin-4

Precorrin-5

Precorrin-6A

S-adenosyl-L-homocysteine

S-adenosyl-L-methionine (SAM)

Uroporphyrinogen III

Downstream Transformations of Precorrin-6A and Later Precorrins

Following a series of intricate enzymatic modifications that convert this compound into subsequent intermediates, Precorrin-6A emerges as a key substrate for the next stage of the aerobic cobalamin (vitamin B12) biosynthesis pathway. The transformation of Precorrin-6A is critical for the continued maturation of the corrin ring structure. A pivotal step in this downstream process is the reduction of the macrocycle, a reaction catalyzed by a specific class of reductases.

Reductase Activities (e.g., Precorrin-6x (B1238557) Reductase / CobK / CbiJ)

The reduction of the corrin macrocycle at this stage is an essential step that prepares the molecule for subsequent methylation and decarboxylation reactions. This activity is performed by NAD(P)H-dependent oxidoreductases that target a specific double bond within the Precorrin-6A structure. wikipedia.orgnih.gov

Precorrin-6A Reductase (CobK)

In the aerobic pathway of cobalamin biosynthesis, the enzyme responsible for this reduction is Precorrin-6A reductase, also known as Precorrin-6x reductase or CobK (EC 1.3.1.54). wikipedia.orgebi.ac.ukqmul.ac.uk This enzyme catalyzes the NADPH-dependent reduction of the double bond located between carbons C-18 and C-19 in ring D of the macrocycle. qmul.ac.ukexpasy.org The reaction converts Precorrin-6A into Precorrin-6B, consuming NADPH and a proton in the process. wikipedia.orgwikipedia.org

Research has led to the purification and characterization of CobK from organisms such as Pseudomonas denitrificans. wikipedia.orgebi.ac.uknih.gov Structural studies of CobK reveal that the enzyme is composed of two Rossmann-like fold domains that create the binding clefts for the NADPH coenzyme and the precorrin substrate. researchgate.net The structure tightly binds the carboxylate groups of the tetrapyrrole, anchoring the product, Precorrin-6B. researchgate.net This tight binding suggests a potential mechanism of metabolite channeling, where the product is held securely until the next enzyme in the pathway, CobL, is ready to receive it. researchgate.net

The Anaerobic Homolog (CbiJ)

While CobK is specific to the aerobic pathway, a homologous enzyme, CbiJ, performs the analogous function in the anaerobic pathway. ebi.ac.uknih.govnih.gov CbiJ is classified as cobalt-precorrin-6A reductase (EC 1.3.1.106). qmul.ac.uk A primary distinction is that the anaerobic pathway involves the early insertion of cobalt into the macrocycle. nih.gov Therefore, the substrate for CbiJ is not the metal-free Precorrin-6A, but rather cobalt-precorrin-6A. wikipedia.orgqmul.ac.uk

Furthermore, the coenzyme specificity can differ. For instance, the CbiJ enzyme from Bacillus megaterium utilizes NADH exclusively and shows no activity with NADPH. qmul.ac.ukpnas.org Despite these differences in substrate and coenzyme, CbiJ catalyzes the same fundamental reaction as CobK: the reduction of the C18-C19 double bond to form cobalt-precorrin-6B. nih.govqmul.ac.uk

The table below summarizes the key features of these reductase enzymes.

| Enzyme Feature | CobK | CbiJ |

| Enzyme Name | Precorrin-6A Reductase | Cobalt-precorrin-6A Reductase |

| Gene Name | cobK | cbiJ |

| Biosynthetic Pathway | Aerobic | Anaerobic |

| Substrate | Precorrin-6A | Cobalt-precorrin-6A |

| Product | Precorrin-6B | Cobalt-precorrin-6B |

| Typical Coenzyme | NADPH | NADH |

| EC Number | 1.3.1.54 | 1.3.1.106 |

Comparative Analysis of Precorrin 3a Processing in Different Cobalamin Biosynthesis Pathways

Divergence of Aerobic and Anaerobic Biosynthesis at the Precorrin-3 Stage

The aerobic and anaerobic pathways for cobalamin biosynthesis share a common route until the formation of precorrin-2 (B1239101), a dimethylated intermediate derived from uroporphyrinogen III. nih.govportlandpress.comsciencenet.cn At precorrin-2, the pathways diverge significantly. sciencenet.cn

In the aerobic pathway , found in organisms like Pseudomonas denitrificans, precorrin-2 undergoes a further methylation at the C-20 position, catalyzed by the enzyme precorrin-2 C20-methyltransferase (CobI), to produce precorrin-3A. sciencenet.cnresearchgate.netebi.ac.uk this compound is defined as the intermediate in which three methyl groups have been added to the uroporphyrinogen III framework. ebi.ac.ukebi.ac.uk The subsequent step in the aerobic pathway is the oxygen-dependent transformation of this compound into precorrin-3B, a reaction catalyzed by the monooxygenase CobG. sci-hub.senih.govsoton.ac.uk This enzyme utilizes molecular oxygen to hydroxylate the C-20 position and form a γ-lactone ring, which is a crucial preparatory step for the eventual ring contraction. researchgate.netnih.govsoton.ac.uk

Conversely, the anaerobic pathway , utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium, does not synthesize this compound. nih.govsciencenet.cn Instead, the divergence from the common path involves the chelation of cobalt into an oxidized form of precorrin-2 known as sirohydrochlorin (B1196429) (or factor II). portlandpress.compnas.org This early cobalt insertion is a hallmark of the anaerobic route and is catalyzed by cobaltochelatases like CbiK or CbiX. portlandpress.com The resulting product is cobalt-precorrin-2, which then proceeds down a different series of transformations. sciencenet.cn

Analogous Intermediates and Enzymes in Anaerobic Cobalt-Dependent Pathways

The anaerobic equivalent of this compound is cobalt-precorrin-3 (also known as cobalt-factor III). mdpi.com This intermediate is formed by the methylation of cobalt-sirohydrochlorin at the C-20 position, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CbiL. portlandpress.commdpi.comnih.gov

From this point, the pathways continue to use non-homologous enzymes to process their respective trimethylated intermediates. In the aerobic pathway, CobG acts on this compound to form precorrin-3B, which is then converted to precorrin-4 (B1235051) by CobJ. researchgate.netnih.gov In the anaerobic pathway, the transformation of cobalt-precorrin-3 to the ring-contracted cobalt-precorrin-4 is catalyzed by the enzyme CbiH. portlandpress.comnih.gov

A key chemical difference arising from these divergent enzymatic strategies is the nature of the two-carbon fragment extruded during ring contraction. The aerobic pathway, using the CobG/CobJ system on this compound, excises the C-20 atom and its attached methyl group as acetic acid. sci-hub.se In contrast, the anaerobic pathway's CbiG and CbiH enzymes release this fragment as acetaldehyde. pnas.orgpnas.org

The following table provides a comparative summary of the key components at and immediately following the divergence point.

| Feature | Aerobic Pathway (e.g., P. denitrificans) | Anaerobic Pathway (e.g., S. enterica) |

| Divergence Point | Precorrin-2 | Precorrin-2 / Sirohydrochlorin |

| Key Reaction at Divergence | C-20 methylation | Cobalt Chelation |

| Trimethylated Intermediate | This compound | Cobalt-precorrin-3 (Cobalt-factor III) |

| Enzyme for Trimethylation | CobI (Precorrin-2 C20-methyltransferase) | CbiL (Cobalt-sirohydrochlorin C20-methyltransferase) |

| Enzyme for Ring Contraction Prep | CobG (Monooxygenase) | CbiH (Methyltransferase) |

| Oxygen Requirement | Yes (for CobG) wikipedia.orgnih.gov | No wikipedia.org |

| Extruded C2 Fragment | Acetic Acid sci-hub.se | Acetaldehyde pnas.orgpnas.org |

Evolutionary Implications of Pathway Variations

The existence of two distinct, yet parallel, pathways for cobalamin biosynthesis strongly suggests that they evolved to accommodate different environmental conditions, namely the presence or absence of molecular oxygen. frontiersin.orgnih.gov The anaerobic pathway is often considered the more ancient of the two, likely originating in an anoxic early-Earth environment before the rise of oxygenic photosynthesis. nih.govukri.org

The molecular oxygen requirement of the CobG enzyme in the aerobic pathway is a clear adaptation to an oxygen-rich atmosphere. nih.govsoton.ac.uk Conversely, the anaerobic pathway's reliance on oxygen-sensitive enzymes and early cobalt insertion reflects an evolutionary history in an anaerobic world. wikipedia.org The genetic evidence supports this divergence, with genes for the aerobic pathway typically designated cob and those for the anaerobic pathway named cbi. sciencenet.cnmdpi.comembl.de While some enzymes, particularly the SAM-dependent methyltransferases, show homology and suggest a common ancestor, others are isofunctional but non-homologous, indicating instances of non-orthologous gene displacement. ukri.orgnih.gov The enzymes responsible for processing this compound and its anaerobic counterpart, such as CobG versus the Cbi enzymes, are prime examples of this divergent evolution, representing tailored catalytic solutions for different biochemical contexts. embl.denih.gov This evolutionary divergence highlights the modular nature of metabolic pathway evolution, where a core process can be adapted with different enzymatic "modules" to suit an organism's environment.

Genetic and Molecular Regulation of Precorrin 3a Metabolism

Identification and Characterization of Genes Encoding Precorrin-3A Biosynthetic Enzymes (e.g., cobI, cobA, cysG)

The biosynthesis of this compound begins with the conversion of uroporphyrinogen III. This process is catalyzed by a series of enzymes encoded by specific genes, with some variations across different microorganisms.

cobA/cysG (Uroporphyrinogen-III C-methyltransferase) : The initial step in the pathway leading to this compound is the methylation of uroporphyrinogen III to form precorrin-2 (B1239101). This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT). ebi.ac.uk In many aerobic bacteria, such as Pseudomonas denitrificans, this enzyme is encoded by the cobA gene. ebi.ac.ukoup.com In anaerobic and facultative anaerobic bacteria like Salmonella typhimurium and Escherichia coli, a multifunctional enzyme encoded by the cysG gene performs this role. pnas.orgasm.orgnih.gov The C-terminal domain of the CysG protein exhibits the SUMT activity, catalyzing two successive methylations at C-2 and C-7 of uroporphyrinogen III to yield precorrin-2. ebi.ac.ukuniprot.org Interestingly, the cobA gene was initially annotated as cysG in some bacteria. pnas.orgpnas.org Deletion of cobA has been shown to be detrimental to vitamin B12 synthesis, highlighting its critical role. pnas.orgpnas.org

cobI (S-adenosyl-L-methionine:precorrin-2 C20-methyltransferase) : Following the formation of precorrin-2, the next key step is the methylation at the C-20 position of the macrocycle, which produces this compound. ebi.ac.uk This reaction is a pivotal point, committing the molecule to the corrin (B1236194) ring structure of cobalamin. ebi.ac.uk The enzyme responsible for this transformation is precorrin-2 methyltransferase, encoded by the cobI gene. The cobI gene product has been successfully cloned and overproduced, which has enabled the in vitro synthesis and structural characterization of this compound. acs.org In Salmonella typhimurium, the cobI operon contains genes that are essential for cobalamin biosynthesis. nih.gov

Table 1: Key Genes in this compound Biosynthesis

| Gene | Enzyme Name | Function | Organism Examples |

| cobA | Uroporphyrinogen-III C-methyltransferase | Catalyzes the methylation of uroporphyrinogen III to precorrin-2. uniprot.org | Pseudomonas denitrificans, Propionibacterium freudenreichii pnas.orgnih.gov |

| cysG | Siroheme (B1205354) synthase (multifunctional) | C-terminal domain has Uroporphyrinogen-III C-methyltransferase activity. ebi.ac.uk | Salmonella typhimurium, Escherichia coli nih.gov |

| cobI | S-adenosyl-L-methionine:precorrin-2 C20-methyltransferase | Catalyzes the methylation of precorrin-2 to this compound. ebi.ac.uk | Pseudomonas denitrificans, Salmonella typhimurium harvard.edu |

Genetic Loci and Operons for this compound Converting Enzymes (e.g., cobG, cobJ, cobM, cobF)

Once this compound is synthesized, it undergoes a series of transformations catalyzed by enzymes often encoded by genes clustered together in operons. This co-localization facilitates the coordinated expression of genes required for the subsequent steps of the cobalamin pathway.

cobG (Precorrin-3B synthase) : In the aerobic pathway, this compound is converted to precorrin-3B by the enzyme precorrin-3B synthase, which is encoded by the cobG gene. wikipedia.orgnih.gov This enzyme is an oxygenase that requires molecular oxygen for its activity. researchgate.net The cobG gene is often found within cobalamin biosynthetic operons. mdpi.com

cobJ (Precorrin-4 C11-methyltransferase) : The subsequent step involves the methylation of precorrin-3B at the C-11 position to form precorrin-4 (B1235051). This reaction is catalyzed by the cobJ gene product. nih.gov The cobG and cobJ genes from Pseudomonas denitrificans have been expressed in E. coli, allowing for the enzymatic synthesis of precorrin-3B and precorrin-4. nih.gov

cobM (Precorrin-4 C11-methyltransferase) : The cobM gene also encodes a methyltransferase involved in the conversion of precorrin-4 to precorrin-5 (B1231413). ebi.ac.uk

cobF (Precorrin-6Y C5,15-methyltransferase) : The cobF gene product is another crucial methyltransferase in the pathway. mdpi.com

In organisms like Pseudomonas denitrificans and Salmonella typhimurium, many of the genes required for cobalamin biosynthesis, including those that convert this compound, are organized into large cob operons. harvard.eduoup.com For instance, in P. denitrificans, the genes cobG, cobH, cobI, and cobJ are located in one operon, while cobL, cobF, and cobK are in another. mdpi.com In S. typhimurium, 25 of the 30 cobalamin synthesis genes are clustered in a single cob operon. nih.gov This operon structure allows for the coordinated regulation of the entire pathway.

Transcriptional and Translational Regulatory Elements Governing Pathway Flux

The expression of genes involved in this compound metabolism is tightly controlled to match the cell's demand for vitamin B12. This regulation occurs at both the transcriptional and translational levels, often involving sophisticated sensory mechanisms.

A primary mode of regulation is through riboswitches , which are structured RNA elements located in the 5' untranslated region (5'UTR) of mRNA molecules. wikipedia.orgribocentre.org The cobalamin riboswitch, also known as the B12-element, can directly bind to cobalamin derivatives, such as adenosylcobalamin (AdoCbl). nih.govnih.gov This binding induces a conformational change in the RNA structure, which in turn modulates the expression of downstream genes. wikipedia.orgribocentre.org

Transcriptional Regulation : In some bacteria, particularly Gram-positive species like Bacillus subtilis, the cobalamin riboswitch functions as a transcriptional terminator. nih.govnih.gov In the absence or at low concentrations of cobalamin, the riboswitch adopts a structure that allows transcription to proceed. However, when cobalamin binds to the riboswitch, it refolds into a terminator hairpin structure, causing premature termination of transcription.

Translational Regulation : In many Gram-negative bacteria, such as E. coli and Salmonella, the cobalamin riboswitch regulates gene expression at the translational level. nih.govnih.gov In this mechanism, the binding of cobalamin to the riboswitch causes a structural rearrangement that sequesters the ribosome-binding site (Shine-Dalgarno sequence), thereby inhibiting the initiation of translation. wikipedia.orgnih.gov This has been observed for genes like btuB (a cobalamin transporter) and the cob operon. oup.comwikipedia.org

These riboswitches act as a negative feedback loop, where the final product of the pathway, cobalamin, represses the synthesis of the enzymes required for its own production. wikipedia.orgribocentre.org This ensures that the cell does not overproduce this complex molecule. For example, the expression of the cobA operon in Propionibacterium is modulated by the presence of vitamin B12 through a riboswitch in its 5' UTR. pnas.orgpnas.org

Genomic Contexts and Distribution of this compound Related Genes Across Microorganisms

The genes for cobalamin biosynthesis, including those for this compound metabolism, are found exclusively in some bacteria and archaea. wikipedia.orgfrontiersin.org Their distribution is not uniform across the microbial world. Comparative genomic analyses have revealed interesting patterns in the presence and organization of these genes.

Distribution : De novo cobalamin biosynthesis is more prevalent in certain phyla, such as Actinobacteria, while being rare in others like Bacteroidetes. mdpi.com Even within a genus, there can be significant variation. For example, studies on Akkermansia have shown that only certain phylogroups possess the genetic machinery for de novo vitamin B12 synthesis. asm.org Similarly, analysis of Halonotius species has revealed complete cobalamin biosynthesis pathways. frontiersin.org

Genomic Organization : The genes for cobalamin biosynthesis are often clustered together in operons, but the specific gene content and arrangement can vary between organisms. mdpi.comresearchgate.net In Pseudomonas denitrificans, the cobalamin biosynthetic genes are spread across two clusters containing eight operons. oup.com In Salmonella typhimurium, a large portion of the cob genes are located in a single operon at minute 41 of the chromosome. harvard.edu However, some essential genes, like cobA in P. denitrificans, can be located outside the main cob operons. oup.com

Evolutionary Insights : The presence of both aerobic (cob) and anaerobic (cbi) pathways for cobalamin biosynthesis across different organisms highlights the diverse evolutionary strategies that have emerged. oup.com The variable parts of the pathway often include cobalt transport and insertion, as well as specific enzymatic reactions. nih.gov Comparative genomics has been instrumental in identifying nonorthologous gene displacements, where different enzymes catalyze the same reaction in different lineages. nih.gov The study of these genetic arrangements provides insights into how microorganisms adapt to different environments and metabolic needs.

Advanced Research Methodologies for Investigating Precorrin 3a

Isotopic Labeling Strategies (e.g., ¹³C-Labeled Precursors) for Metabolite Tracing and Structure Elucidation

Isotopic labeling is a cornerstone for tracing the metabolic fate of precursors and for the structural elucidation of complex biomolecules like precorrin-3A. In this strategy, organisms or enzyme preparations are supplied with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N. The isotopes are incorporated into the product molecules, which can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For instance, the biosynthesis of this compound can be studied by feeding ¹³C-labeled 5-aminolevulinic acid (ALA) to recombinant strains of bacteria that overexpress the necessary enzymes. researchgate.net The ¹³C atoms from ALA are incorporated into the this compound structure, and their precise locations can be determined by NMR, which was instrumental in deducing the structure of precorrin-3. This approach has been widely applied to unravel the entire vitamin B12 biosynthetic pathway, where intermediates are often named "precorrin-n" based on the number of methyl groups added. researchgate.netnih.gov

This method is not limited to structure determination; it also plays a crucial role in understanding reaction mechanisms. By using specifically labeled S-adenosyl-L-methionine (SAM), the source of methyl groups in the pathway, researchers can track the sequence of methylation events. pnas.org Double-labeling experiments, combining a ¹⁴C-labeled macrocycle backbone with ³H-labeled methyl groups from SAM, have been used to determine the number of methyl groups present in isolated intermediates like precorrin-6x (B1238557). pnas.org

Table 1: Examples of Isotopic Labeling in Tetrapyrrole Biosynthesis

| Labeled Precursor | Isotope | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| 5-Aminolevulinic Acid (ALA) | ¹³C | Elucidation of precorrin-3 structure | Confirmed the trimethylated dipyrrocorphin structure of precorrin-3. | researchgate.net |

| S-Adenosyl-L-methionine (SAM) | ¹³CH₃ | Determination of methylation sequence | Established the order of methyl group additions in cobalamin biosynthesis. | pnas.org |

| [4-¹³C]ALA and [methyl-³H]SAM | ¹³C, ³H | Characterization of precorrin-6x | Proved that precorrin-6x is a pentamethylated intermediate. | pnas.org |

| ¹⁵NH₃ | ¹⁵N | Confirmation of side chain amidation | Confirmed the incorporation of two amide groups into the acetic acid side chains of Ni²⁺-sirohydrochlorin a,c-diamide. | kent.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis and Conformation Studies

NMR spectroscopy is an indispensable tool for the atomic-level structural characterization of biosynthetic intermediates like this compound. Due to the complexity and instability of many of these compounds, NMR analysis is often performed on their more stable, oxidized, and esterified derivatives. The conclusive structure of precorrin-3 was deduced using NMR on its oxidized product, factor III, which was produced from ¹³C-labeled ALA isotopomers. researchgate.net

The analysis of ¹³C chemical shifts in labeled intermediates reveals the electronic distribution within the macrocycle and reflects the influence of newly added functional groups, such as the C-20 methyl group in this compound. researchgate.net Multidimensional NMR techniques, including COSY and NOE difference spectroscopy, have been vital in establishing the connectivity and stereochemistry of these complex molecules. rsc.org For example, these methods were used to confirm the structure of factor IV, another key intermediate in the anaerobic B12 pathway, which was isolated from Propionibacterium shermanii after labeling with ¹³C-ALA and ¹³CH₃-AdoMet. nih.gov

Enzymatic Assay Development and Kinetic Characterization of this compound Modifying Enzymes

To understand the function of enzymes that act on this compound and related intermediates, robust enzymatic assays are required. These assays allow for the determination of enzyme activity, substrate specificity, and kinetic parameters such as Kₘ and kcat. Often, these are coupled assays where the product of one enzyme is the substrate for the next, leading to a detectable final product.

For example, the activity of precorrin-2 (B1239101) dehydrogenase, which acts on a precursor to this compound, can be assayed by monitoring the formation of its product, sirohydrochlorin (B1196429), which has a distinct UV-visible absorption spectrum (ε₃₇₆ = 2.4×10⁵ M⁻¹·cm⁻¹). portlandpress.complos.org The kinetic parameters of enzymes in the siroheme (B1205354) and cobalamin pathways have been determined using such spectrophotometric assays. kent.ac.ukportlandpress.com The development of these assays often requires the enzymatic synthesis of the substrate, such as precorrin-2 or this compound, using a reconstituted system of purified enzymes. nih.gov

Table 2: Kinetic Parameters of Selected Enzymes in Tetrapyrrole Biosynthesis

| Enzyme | Organism | Substrate(s) | Kₘ | kcat/Turnover Number | Reference(s) |

|---|---|---|---|---|---|

| HemB (PBG Synthase) | Desulfovibrio vulgaris | Aminolevulinic acid | 0.05 mM | 45 µmol·h⁻¹·mg⁻¹ | portlandpress.com |

| CfbE (Amidotransferase) | Methanosarcina barkeri | Glutamine | 46 µM | 0.78 min⁻¹ | kent.ac.uk |

| CfbE (Amidotransferase) | Methanosarcina barkeri | ATP | 28 µM | 1.03 min⁻¹ | kent.ac.uk |

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry for Intermediate Isolation and Identification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of the often unstable and low-abundance intermediates of the tetrapyrrole pathway. openaccessjournals.com Reverse-phase HPLC columns are commonly used to separate these polar molecules. nih.gov

When coupled with mass spectrometry (LC-MS), HPLC becomes a powerful analytical tool for identifying these intermediates based on their mass-to-charge (m/z) ratio. thermofisher.com This combination has been instrumental in the identification of numerous precorrin intermediates. For example, LC-MS was used to analyze the products of incubations with the enzyme CbiH₆₀, revealing the formation of cobalt-precorrin-4 and cobalt-factor IV from cobalt-precorrin-3 and cobalt-factor III. nih.gov An "enzyme-trap" approach, where intermediates are isolated as stable complexes with a binding protein, has been developed to purify and characterize highly unstable compounds like precorrin-5 (B1231413) and precorrin-7, which were then identified by mass spectrometry. nih.gov

Recombinant Protein Expression and Purification Techniques for Enzymes Involved in this compound Turnover

The detailed study of the enzymes that synthesize and modify this compound requires large quantities of pure protein. This is achieved through recombinant protein expression, where the gene encoding the enzyme of interest is cloned into an expression vector (like pET28a) and introduced into a host organism, typically Escherichia coli. nih.govsemanticscholar.org The host is then induced to overproduce the target protein, which often has a purification tag (e.g., a His₆-tag) to facilitate its isolation. semanticscholar.org

This approach has been successfully used to produce many enzymes of the vitamin B12 pathway, including CobG (the this compound monooxygenase) and CobJ (a methyltransferase) from Pseudomonas denitrificans. nih.gov The availability of these recombinant enzymes allows for the in vitro reconstitution of segments of the biosynthetic pathway, enabling the synthesis of intermediates like precorrin-3B and precorrin-4 (B1235051). nih.gov In some cases, to improve the solubility and activity of an enzyme, it is expressed in a host more closely related to its native organism, as was done for CbiH₆₀ from Bacillus megaterium. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Enzyme Structures in Complex with this compound or Analogs

Determining the three-dimensional structure of enzymes provides invaluable insights into their catalytic mechanisms and substrate binding. X-ray crystallography has been the traditional method for obtaining high-resolution protein structures. However, obtaining well-diffracting crystals, especially of enzyme-substrate complexes with unstable intermediates like this compound, can be a major bottleneck.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution structure determination of biomolecules in solution without the need for crystallization. ista.ac.at This method is particularly powerful for large protein complexes and is increasingly being applied to smaller enzymes. biorxiv.orguci.edu Cryo-EM has been used to study the structure of fusicoccadiene synthase, a bifunctional terpenoid synthase, revealing how its domains are organized to facilitate substrate channeling. ebi.ac.uk While a structure of an enzyme in complex with this compound itself has not been reported, structures of related enzymes with bound substrates or analogs, like siroheme synthase with bound precorrin-2, provide a framework for understanding how these enzymes recognize their tetrapyrrole substrates. nih.gov

Site-Directed Mutagenesis and Directed Evolution Approaches for Enzyme Mechanism Probing

Site-directed mutagenesis is a powerful technique used to probe the roles of specific amino acid residues in an enzyme's function. By changing a single amino acid, researchers can test hypotheses about which residues are involved in substrate binding, catalysis, or maintaining the protein's structure. This method was used to identify the cysteine residues responsible for ligating the Fe-S cluster in the CobG enzyme from Brucella melitensis, confirming the cluster's essential role in its monooxygenase activity. researchgate.net Similarly, mutagenesis of key histidine residues in the active site of sirohydrochlorin ferrochelatase from Staphylococcus aureus demonstrated their importance for its catalytic activity. researchgate.net

Directed evolution, on the other hand, mimics natural evolution in the laboratory to engineer enzymes with improved or novel properties. nih.gov This involves creating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection system to identify mutants with the desired characteristics, such as increased catalytic efficiency (kcat/Kₘ). nih.gov A growth-coupled selection platform has been developed to evolve enzymes in the heme biosynthetic pathway, demonstrating the potential of this approach to optimize the production of tetrapyrrole-based compounds. nih.gov

Synthetic Biology and Metabolic Engineering for Optimized this compound and Downstream Product Biosynthesis

Synthetic biology and metabolic engineering are pivotal disciplines for enhancing the production of complex natural products like this compound and its valuable derivatives, such as vitamin B12. These approaches focus on the rational design and modification of microbial hosts to function as efficient "cell factories". mdpi.com By leveraging genetic engineering tools and systems-level analysis, researchers can overcome native regulatory bottlenecks, redirect metabolic flux, and introduce novel biosynthetic capabilities to optimize yields. mdpi.comnumberanalytics.com

The core principle involves treating a microorganism as an engineerable system. This allows for the targeted manipulation of metabolic pathways, from the initial precursor supply to the final downstream products. numberanalytics.com Strategies range from the introduction of heterologous genes from different species to construct new pathways, to the fine-tuning of endogenous gene expression to balance metabolic flow and prevent the accumulation of toxic intermediates. mdpi.commdpi.com

A critical step in this process is the construction of synthetic metabolic pathways. This often involves assembling multiple genes from various organisms into a host that is well-characterized and suitable for industrial fermentation, such as Escherichia coli. mdpi.comresearchgate.net For instance, the entire biosynthetic pathway to this compound, starting from the precursor 5-aminolevulinic acid (ALA), involves five distinct enzymatic steps. Researchers have successfully engineered E. coli by constructing a plasmid containing the five necessary genes (hemB, hemC, hemD, cobA, and cobI) to establish a functional pathway for this compound synthesis. researchgate.net

Furthermore, optimizing the flux through these engineered pathways is essential for maximizing productivity. One significant challenge is that enzymes within a pathway can be subject to substrate or feedback inhibition. researchgate.net An effective strategy to counteract this is the in vitro optimization of enzyme concentrations. A study focusing on the synthesis of precorrin-2, the immediate precursor to this compound, employed response surface methodology to determine the ideal molar ratios of the four enzymes involved: porphobilinogen (B132115) synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), and S-adenosyl-L-methionine-dependent urogen III methyltransferase (SUMT). researchgate.net By finding an optimal ratio of approximately 1:7:7:34, the researchers minimized inhibition effects and achieved a five-fold increase in precorrin-2 production. researchgate.net

Metabolic engineering efforts also extend to the optimization of downstream products derived from this compound. In the biosynthesis of vitamin B12, this compound is converted into subsequent intermediates like precorrin-3B and precorrin-4. To facilitate the study and production of these compounds, the enzymes responsible for their synthesis have been expressed in heterologous hosts. nih.gov Specifically, the cobG and cobJ genes from Pseudomonas denitrificans were expressed in E. coli. The study found that incubating this compound with the CobG enzyme alone resulted in the production of precorrin-3B. When the CobJ enzyme and the cofactor S-adenosyl-L-methionine were also included, the system successfully produced precorrin-4, demonstrating the feasibility of engineering the biosynthesis of specific vitamin B12 precursors. nih.gov

Advanced computational tools and synthetic biology components are increasingly being used to refine these engineering strategies. biorxiv.orgmpg.de Genome-scale metabolic models can predict the effects of genetic modifications on metabolic flux, helping to identify the most promising intervention strategies before they are implemented in the lab. numberanalytics.commpg.de Moreover, dynamic control circuits, which use biosensors to detect the levels of specific metabolites and adjust gene expression in real-time, represent a sophisticated approach to maintaining metabolic balance and optimizing pathway performance under changing fermentation conditions. biorxiv.org

The table below summarizes key research findings in the metabolic engineering of this compound and its related compounds.

Table 1: Metabolic Engineering Strategies for this compound and Derivative Biosynthesis

| Strategy/Modification | Host Organism/System | Key Genes/Enzymes Involved | Objective/Product | Key Finding | Citation |

|---|---|---|---|---|---|

| Pathway Construction | Escherichia coli | hemB, hemC, hemD, cobA, cobI | Synthesis of this compound | A functional pathway for this compound synthesis from 5-aminolevulinic acid was successfully constructed in E. coli. | researchgate.net |

| In Vitro Enzyme Optimization | In vitro enzymatic system | PBGS, PBGD, UROS, SUMT | Increased Precorrin-2 Production | Optimizing enzyme molar ratios (1:7:7:34) led to a five-fold increase in the production rate of precorrin-2. | researchgate.net |

| Downstream Pathway Engineering | Escherichia coli | CobG, CobJ | Synthesis of Precorrin-3B and Precorrin-4 | Heterologous expression of CobG and CobJ enabled the successful biosynthesis of precorrin-3B and precorrin-4 from this compound. | nih.gov |

Compound Reference Table

The chemical compounds mentioned in the article are listed below.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-aminolevulinic acid | ALA |

| Hydroxymethylbilane | HMB |

| Porphobilinogen | PBG |

| Precorrin-2 | |

| This compound | |

| Precorrin-3B | |

| Precorrin-4 | |

| S-adenosyl-L-methionine | SAM |

| S-adenosylhomocysteine | SAH |

| Uroporphyrinogen III |

Future Research Directions and Unresolved Questions

Elucidation of Remaining Mechanistic Ambiguities in Precorrin-3A Transformations

The conversion of this compound is a pivotal stage in cobalamin synthesis, marking the commitment towards the unique corrin (B1236194) ring structure. However, the precise mechanisms of the enzymes that act upon it, particularly in the aerobic pathway, are not fully resolved.

In the aerobic pathway, this compound is converted to precorrin-3B by the enzyme precorrin-3B synthase (CobG). nih.gov This enzyme is a monooxygenase that hydroxylates the C-20 position and facilitates the formation of a γ-lactone ring. researchgate.netnih.gov While it is known that CobG contains a [4Fe-4S] cluster and a mononuclear non-heme iron center, the exact catalytic mechanism remains an area of active investigation. researchgate.netnih.gov Key ambiguities include the precise mode of oxygen activation at the non-heme iron center and the substrate-binding orientation that allows for the specific hydroxylation and lactonization. researchgate.net For instance, studies on CobG from Brucella melitensis show that the mononuclear non-heme iron is reducible and reacts with oxygen analogues only in the presence of its substrate, this compound, highlighting the intricate interplay required for catalysis. nih.gov In contrast, the enzyme from Pseudomonas denitrificans is rapidly inactivated in vitro, complicating mechanistic studies. nih.gov

In the anaerobic pathway, the transformation of the cobalt-containing counterpart, cobalt-precorrin-3, to cobalt-precorrin-4 is catalyzed by CbiH. nih.gov Unresolved questions persist regarding the interplay between the methylation at C17 and the formation of a lactone ring, with evidence suggesting that lactone formation may be gated by the binding of S-adenosyl-L-methionine (SAM) or occurs only subsequent to methylation. nih.gov

Interconnection and Cross-Talk Between this compound Pathways and Other Tetrapyrrole Biosynthesis Branches

This compound synthesis originates from uroporphyrinogen III, the last common precursor for all tetrapyrroles, including hemes, chlorophylls, siroheme (B1205354), and coenzyme F430. nih.gov Uroporphyrinogen III is first methylated twice by S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) to yield precorrin-2 (B1239101). enzyme-database.org The enzyme precorrin-2 C(20)-methyltransferase (CobI) then adds a third methyl group to form this compound. nih.gov

This metabolic branch point is a critical hub for cellular regulation. Future research needs to focus on how the flux of uroporphyrinogen III is partitioned between the competing pathways. The mechanisms governing the "decision" to commit precorrin-2 to the cobalamin pathway via CobI, versus its conversion to sirohydrochlorin (B1196429) for siroheme or heme d1 synthesis, are poorly understood. nih.gov This involves understanding the relative expression levels, substrate affinities, and allosteric regulation of the enzymes at this crucial junction, such as CobI and precorrin-2 dehydrogenase.

Furthermore, haloarchaea present an interesting case where the heme biosynthesis pathway shares an additional step with cobalamin synthesis, the conversion of uroporphyrinogen III to precorrin-2, before diverging. mdpi.com Investigating the regulatory networks in these organisms could provide unique insights into the evolution and control of tetrapyrrole biosynthesis.

Characterization of Novel Enzymes or Isoforms Related to this compound Metabolism

The discovery of new enzymes or alternative isoforms involved in the steps surrounding this compound could reshape our understanding of cobalamin biosynthesis. While the core pathways in model organisms like Pseudomonas denitrificans and Salmonella enterica have been extensively studied, the vast diversity of microbial life suggests that alternative enzymatic solutions may exist. nih.govacs.org

Future research should employ comparative genomics and functional screening of diverse microbial genomes to identify uncharacterized proteins that may participate in or modulate this compound metabolism. There may be organisms that utilize different enzymes for the critical ring contraction step or possess unique regulatory proteins that influence the activity of known enzymes like CobG and CobJ. The existence of multifunctional enzymes, like CysG in some bacteria which catalyzes three steps in siroheme synthesis, suggests that novel enzyme fusions or complexes related to this compound might be discovered. enzyme-database.org

Additionally, investigating potential substrate chaperone proteins is a promising avenue. In the later stages of the aerobic pathway, the CobE protein has been proposed to act as a substrate carrier, binding labile intermediates to ensure their efficient transfer to the next enzyme. nih.gov It is conceivable that similar chaperones exist for the early, unstable intermediates like this compound and precorrin-3B, protecting them from degradation or non-specific reactions.

Computational Modeling and Simulation of this compound Related Enzyme Dynamics and Pathway Kinetics

The inherent instability of early corrin precursors like this compound makes experimental characterization challenging. researchgate.net Computational approaches offer a powerful complementary tool to overcome these limitations.

Enzyme Dynamics: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the catalytic cycles of enzymes like CobG and CobJ. These simulations can provide atomistic-level details of substrate binding, the conformational changes that occur during catalysis, and the transition states of the reactions. For CobG, modeling could help visualize the interaction of this compound with the di-iron center and the mechanism of O2 activation. researchgate.net For CobJ, simulations could illuminate the intricate stereochemistry of the pinacol-type rearrangement.

Pathway Kinetics: Systems biology approaches can be used to develop kinetic models of the entire cobalamin biosynthetic pathway. By integrating experimental data on enzyme concentrations and kinetic parameters, these models can predict metabolic fluxes and identify rate-limiting steps. Such models would be invaluable for understanding how the pathway is regulated as a whole and how the flow through the this compound node is controlled in response to cellular demands.

| Research Area | Computational Technique | Potential Insights |

| Enzyme Mechanism | QM/MM Simulations | Elucidation of transition states and reaction coordinates for CobG and CobJ. |

| Substrate Binding | Molecular Docking & MD | Predicting the binding pose of this compound in the active site of CobG. |

| Protein Dynamics | Molecular Dynamics (MD) | Understanding conformational changes essential for catalytic activity and product release. |

| Pathway Regulation | Kinetic Modeling | Identifying bottlenecks and key regulatory points in cobalamin biosynthesis. |

Evolutionary Insights into the Development of Complex Cobalamin Biosynthesis Through this compound Analysis

The existence of distinct aerobic and anaerobic pathways for cobalamin biosynthesis, both of which process a precorrin-3 intermediate, offers a fascinating case study in convergent and divergent evolution. nih.gov

Future research should focus on detailed phylogenetic analysis of the enzymes acting on this compound and its analogues, such as CobG and CbiH. This can help trace their evolutionary origins and understand how the oxygen-dependent and -independent mechanisms for ring contraction evolved. Did they arise from a common ancestral enzyme, or did they evolve independently to solve the same chemical problem under different environmental conditions?

Analyzing the distribution and structure of these enzymes across different domains of life—Bacteria, Archaea, and Eukarya—can provide clues about the ancient origins of this pathway. nih.gov Reconstructing ancestral sequences of these enzymes and characterizing the resulting proteins could offer a window into the function of primordial cobalamin synthesis machinery. This evolutionary perspective is crucial for a complete understanding of why nature developed such a complex pathway for a single, albeit vital, molecule.

Potential for Rational Design of Biosynthetic Pathways Involving this compound for Industrial Applications

Vitamin B12 is a high-value compound produced exclusively by certain prokaryotes through fermentation. nih.gov Enhancing its production yields is a significant goal for industrial biotechnology. A deep understanding of the pathway, particularly the steps involving this compound, is essential for rational metabolic engineering.

Furthermore, the modular nature of the biosynthetic pathway opens up possibilities for synthetic biology. By mixing and matching enzymes from different organisms (e.g., combining a highly active SUMT from one species with a robust CobG from another), novel, optimized pathways could be constructed in chassis organisms like Escherichia coli or Bacillus megaterium. researchgate.net This "plug-and-play" approach could lead to the development of highly efficient cell factories for vitamin B12 and potentially for the synthesis of novel corrinoid analogues with new properties.

Q & A

Q. What is the role of precorrin-3A in cobalamin (B12) biosynthesis, and how do aerobic/anaerobic conditions influence its metabolic fate?

this compound is a pivotal intermediate in the aerobic pathway of cobalamin biosynthesis. Under aerobic conditions, this compound undergoes oxidation at the C-20 position via CobG, an Fe-S cluster-containing monooxygenase, releasing acetate . In anaerobic pathways, cobalt chelation occurs at the precorrin-2 stage, bypassing this compound and leading to acetaldehyde release . Researchers should validate reaction conditions (e.g., oxygen tension, enzyme cofactors) using techniques like anaerobic chamber-based assays and LC-MS to track intermediate formation .

Q. How can researchers detect and quantify this compound in microbial cultures or enzymatic assays?

Methodological steps include:

- Extraction : Use anaerobic quenching (e.g., cold methanol) to stabilize intermediates .

- Separation : HPLC with reverse-phase C18 columns and UV/Vis detection (λ = 300–400 nm for corrinoids) .

- Quantification : Isotopic labeling (e.g., ¹⁴C-SAM) coupled with scintillation counting or LC-MS/MS for high sensitivity . Note: Standardize protocols using recombinant enzymes (e.g., CobG, CobJ) to confirm pathway specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in proposed this compound conversion pathways across bacterial species?

Discrepancies arise from species-specific enzyme annotations (e.g., CobG in Pseudomonas denitrificans vs. putative homologs in Mycobacterium tuberculosis). To address this:

- Homology modeling : Use tools like Pfam to identify conserved domains (e.g., PF03460 in CobG homologs) .

- Functional complementation : Express candidate enzymes (e.g., Rv2064 in M. tuberculosis) in knockout strains and monitor precorrin-3B synthesis via LC-MS .

- Comparative metabolomics : Profile intermediates in wild-type vs. mutant strains under controlled O₂ conditions .

Q. How can computational methods predict missing enzymes in the this compound-to-6A pathway, and what validation steps are critical?

- Pathway hole-filling : Use tools like Pathway Tools to identify gaps in annotated pathways. For example, M. tuberculosis lacks experimentally validated CobG/CobJ homologs .

- Ranking candidates : Prioritize proteins with conserved domains (e.g., TP_methylase for methyltransferases) and genetic context (e.g., proximity to B12 operons) .

- Validation : Conduct in vitro assays with purified proteins and monitor SAM-dependent methylation via NMR or radiolabeled SAM .

Q. What advanced spectroscopic techniques elucidate the structural dynamics of this compound during enzymatic modification?

- EPR spectroscopy : Characterize the Fe-S cluster in CobG during catalysis to confirm redox states .

- X-ray crystallography : Resolve enzyme-substrate complexes (e.g., CobG-precorrin-3A) to identify active-site residues .

- Time-resolved UV/Vis : Monitor intermediate formation in real-time during multi-enzyme reactions .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting annotations of this compound-related enzymes in genomic databases?

- Curate databases : Cross-reference UniProt, ENZYME, and BRENDA for consensus annotations.

- Experimental evidence : Annotate only enzymes with in vitro functional data (e.g., SAM dependency confirmed via knockout/complementation) .

- Report ambiguities : Clearly distinguish electronic annotations (homology-based) from validated functions in publications .

Q. What statistical approaches ensure reproducibility in this compound pathway studies?

- Replicate sampling : Perform triplicate assays under identical conditions (e.g., O₂ levels, enzyme concentrations) .

- Error analysis : Use ANOVA or t-tests to compare intermediate yields across experimental setups .

- Data transparency : Share raw chromatograms and spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.